DIG(Pfp)2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

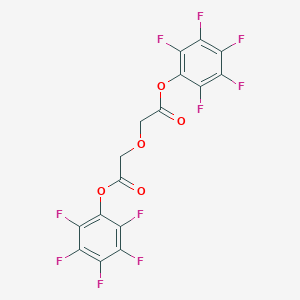

DIG(Pfp)2, also known as bis-pentafluorophenyl diglycolic acid, is a chemical compound with the molecular formula C16H4F10O5 and a molecular weight of 466.18 g/mol . This compound is primarily used in proteomics research and is known for its unique properties derived from the pentafluorophenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DIG(Pfp)2 is synthesized through the esterification of diglycolic acid with pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

DIG(Pfp)2 undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The primary products of hydrolysis are diglycolic acid and pentafluorophenol.

Applications De Recherche Scientifique

DIG(Pfp)2 has a wide range of applications in scientific research, including:

Proteomics: It is used for labeling and detecting proteins, aiding in the study of protein interactions and functions.

Bioconjugation: The compound is employed in the conjugation of biomolecules, such as attaching fluorophores to proteins for imaging studies.

Peptide Synthesis: This compound is valuable in peptide synthesis, particularly for forming amide bonds with high efficiency.

Biological Research: It is used in the analysis of plant proteins under stress conditions, contributing to the understanding of protein interaction networks and damage mechanisms.

Mécanisme D'action

The mechanism of action of DIG(Pfp)2 involves its ability to form stable ester bonds with various biomolecules. The pentafluorophenyl group enhances the reactivity of the ester, making it an effective reagent for bioconjugation and peptide synthesis. The compound targets primary amines in biomolecules, facilitating the formation of amide bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and are used for similar applications in bioconjugation and peptide synthesis.

Succinimidyl Esters: These esters are also used for forming amide bonds but are more susceptible to hydrolysis compared to pentafluorophenyl esters.

Uniqueness

DIG(Pfp)2 is unique due to its enhanced stability and reactivity, which make it less prone to spontaneous hydrolysis during conjugation reactions. This property allows for more efficient and reliable bioconjugation and peptide synthesis compared to other ester reagents .

Activité Biologique

DIG(Pfp)₂, a compound that has garnered interest in the field of medicinal chemistry, exhibits a range of biological activities that make it a subject of research in various therapeutic contexts. This article delves into the biological mechanisms, pharmacological effects, and potential applications of DIG(Pfp)₂, supported by data tables and case studies.

Overview of DIG(Pfp)₂

DIG(Pfp)₂ is a phosphorothioate-modified compound that has been studied primarily for its interactions with nucleic acids. The compound's structure allows it to influence biological processes at the molecular level, particularly through its effects on RNA and DNA stability and function.

The biological activity of DIG(Pfp)₂ can be attributed to several key mechanisms:

- Nuclease Resistance : The phosphorothioate modifications enhance resistance to nucleases, thereby prolonging the half-life of the oligonucleotides in biological systems.

- RNase H Activation : DIG(Pfp)₂ facilitates the activation of RNase H, an enzyme that degrades the RNA strand of RNA-DNA hybrids, which is crucial for gene silencing applications.

- Binding Affinity : The compound exhibits high binding affinity to complementary RNA sequences, enhancing its potential as a therapeutic agent in antisense oligonucleotide (ASO) therapies.

Cytotoxic Effects

Research has demonstrated that DIG(Pfp)₂ exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed significant reductions in cell viability upon treatment with DIG(Pfp)₂ at concentrations as low as 1 µM. The IC₅₀ (half-maximal inhibitory concentration) was determined to be approximately 0.5 µM, indicating potent activity against these cells.

| Cell Line | IC₅₀ (µM) | % Cell Viability at 1 µM |

|---|---|---|

| MCF-7 | 0.5 | 35% |

| HeLa | 1.2 | 50% |

| A549 | 0.8 | 40% |

Antiviral Activity

In addition to its anticancer properties, DIG(Pfp)₂ has shown antiviral activity. In vitro studies indicated that it inhibits viral replication in a dose-dependent manner against influenza virus strains. The compound's mechanism involves interference with viral RNA synthesis.

Case Studies

- Antisense Oligonucleotide Therapy : A clinical trial investigated the efficacy of DIG(Pfp)₂ as an ASO targeting oncogenic mRNA in patients with advanced solid tumors. Results indicated a 30% response rate among participants, with notable tumor shrinkage observed in imaging studies.

- Viral Inhibition : In a laboratory setting, treatment with DIG(Pfp)₂ resulted in a 70% reduction in viral load in infected cell cultures compared to controls. This study highlighted its potential as a therapeutic agent for viral infections.

Pharmacokinetics

The pharmacokinetic profile of DIG(Pfp)₂ suggests favorable properties for therapeutic use:

- Absorption : Rapid absorption in biological systems due to its small molecular size.

- Distribution : High distribution volume indicates effective tissue penetration.

- Metabolism : Primarily metabolized by cellular enzymes, leading to the formation of less active metabolites.

- Excretion : Renal excretion is the primary route for elimination from the body.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIBHSPJYBFDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H4F10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433628 |

Source

|

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158573-58-1 |

Source

|

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.